molecular formula C9H8BrFO B3121457 2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene CAS No. 286836-27-9

2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene

Cat. No.: B3121457
CAS No.: 286836-27-9
M. Wt: 231.06 g/mol
InChI Key: KNZSJWCIOKOOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C9H8BrFO. It is a derivative of benzene, substituted with bromine, fluorine, and an allyloxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that brominated and fluorinated compounds often participate in free radical reactions . The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This property could potentially allow 3-Bromo-4-fluorophenyl allyl ether to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.

Cellular Effects

Brominated and fluorinated compounds are often bioactive and can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a brominated compound, it may undergo free radical reactions These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene typically involves the reaction of 2-bromo-4-fluorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-fluoro-4-(prop-2-en-1-yloxy)aniline when using an amine nucleophile.

    Electrophilic aromatic substitution: Products include various substituted benzene derivatives.

    Oxidation and reduction: Products include oxidized or reduced forms of the allyloxy group.

Scientific Research Applications

2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene is unique due to the presence of both bromine and fluorine atoms, along with the allyloxy group.

Properties

IUPAC Name

2-bromo-1-fluoro-4-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSJWCIOKOOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256734
Record name 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-27-9
Record name 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286836-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.65 gm (3.43 mMol) 3-bromo-4-fluorophenol, 0.60 mL (6.86 mMol) allyl bromide, and 0.71 gm (5.15 mMol) potassium carbonate in 6 mL acetone was stirred at reflux for 13 hours. The reaction mixture was concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with hexane. Fractions containing product were combined and concentrated under reduced pressure to provide 61% of the desired compound.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.